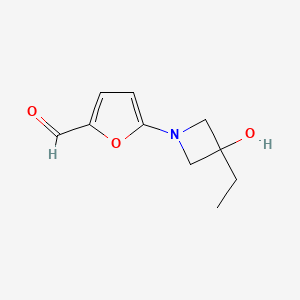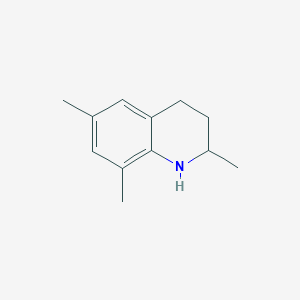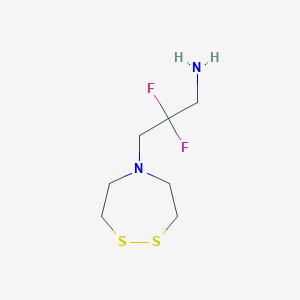
1-(3-Methylazetidin-3-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylazetidin-3-yl)pent-4-en-1-one is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one involves several steps. One common method includes the reaction of 3-methylazetidine with pent-4-en-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Methylazetidin-3-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving group in the molecule.
Scientific Research Applications
1-(3-Methylazetidin-3-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
1-(3-Methylazetidin-3-yl)pent-4-en-1-one can be compared with other azetidine derivatives, such as:
3-(1-Methylazetidin-3-yl)propan-1-amine: This compound has similar structural features but differs in its functional groups and applications.
(1-Methylazetidin-3-yl)methanol: Another related compound with distinct chemical properties and uses.
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid: This derivative has a different substitution pattern, leading to unique chemical and biological activities.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-methylazetidin-3-yl)pent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-4-5-8(11)9(2)6-10-7-9/h3,10H,1,4-7H2,2H3 |
InChI Key |
VIXZPLVXEVUBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)



![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)

![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)


![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)

